molecular formula C₇₉H₁₂₂N₁₈O₂₇S B612603 N-Acetyl-alpha-endorphin CAS No. 88264-63-5

N-Acetyl-alpha-endorphin

Cat. No.: B612603
CAS No.: 88264-63-5
M. Wt: 1787.98
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-alpha-endorphin is an endogenous opioid peptide that is a derivative of alpha-endorphin. Endorphins are naturally occurring polypeptides found in the central and peripheral nervous systems, known for their role in modulating pain perception and producing analgesic effects. This compound is specifically acetylated at the N-terminal, which alters its interaction with opioid receptors compared to its non-acetylated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-alpha-endorphin involves the acetylation of alpha-endorphin. This process typically requires the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the peptide chain .

Industrial Production Methods: Industrial production of this compound is generally achieved through recombinant DNA technology. This involves the insertion of the gene encoding alpha-endorphin into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then acetylated enzymatically or chemically to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-alpha-endorphin primarily undergoes acetylation and deacetylation reactions. It can also participate in peptide bond formation and cleavage reactions.

Common Reagents and Conditions:

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Deacetylation: Hydroxylamine or hydrazine under mild conditions.

Major Products:

Scientific Research Applications

N-Acetyl-alpha-endorphin has several applications in scientific research:

Mechanism of Action

N-Acetyl-alpha-endorphin exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The acetylation at the N-terminal modifies its binding affinity and selectivity for these receptors. It primarily interacts with mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound also influences the sigma type 1 receptor, which plays a role in regulating opioid receptor signaling .

Comparison with Similar Compounds

    Alpha-endorphin: Non-acetylated form with similar analgesic properties but different receptor binding characteristics.

    Beta-endorphin: Longer peptide with a stronger analgesic effect and broader receptor interaction.

    Gamma-endorphin: Another variant with distinct physiological effects.

Uniqueness: N-Acetyl-alpha-endorphin is unique due to its specific acetylation, which alters its interaction with opioid receptors and its overall pharmacological profile. This modification can enhance or reduce its analgesic effects compared to other endorphins .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H122N18O27S/c1-39(2)32-52(72(116)93-62(40(3)4)76(120)96-65(43(7)102)79(123)124)90-75(119)57-19-15-30-97(57)78(122)64(42(6)101)95-69(113)49(24-26-58(81)105)87-73(117)55(37-98)91-67(111)48(18-13-14-29-80)86-68(112)50(25-27-61(108)109)88-74(118)56(38-99)92-77(121)63(41(5)100)94-70(114)51(28-31-125-9)89-71(115)54(33-45-16-11-10-12-17-45)85-60(107)36-82-59(106)35-83-66(110)53(84-44(8)103)34-46-20-22-47(104)23-21-46/h10-12,16-17,20-23,39-43,48-57,62-65,98-102,104H,13-15,18-19,24-38,80H2,1-9H3,(H2,81,105)(H,82,106)(H,83,110)(H,84,103)(H,85,107)(H,86,112)(H,87,117)(H,88,118)(H,89,115)(H,90,119)(H,91,111)(H,92,121)(H,93,116)(H,94,114)(H,95,113)(H,96,120)(H,108,109)(H,123,124)/t41-,42-,43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,62+,63+,64+,65+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEFPDJOJNEWON-HRSDYLDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H122N18O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1788.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88264-63-5
Record name N-Acetyl-alpha-endorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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